molecular formula C6H8N2OS B7787440 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one

6-ethyl-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7787440
M. Wt: 156.21 g/mol
InChI Key: GEDSLQYKIOAKQA-UHFFFAOYSA-N
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Description

6-ethyl-2-sulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 2-position and an ethyl group at the 6-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon equivalent .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of sulfur-containing reagents and appropriate catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the pyrimidine ring .

Scientific Research Applications

6-ethyl-2-sulfanyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one include other thioxopyrimidines and pyrimidine derivatives with sulfur-containing groups. Examples include:

Uniqueness

This compound is unique due to the presence of both an ethyl group and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-ethyl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSLQYKIOAKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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